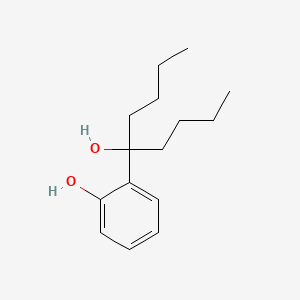

2-(5-Hydroxynonan-5-yl)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-hydroxynonan-5-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-3-5-11-15(17,12-6-4-2)13-9-7-8-10-14(13)16/h7-10,16-17H,3-6,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRBYWJUQMCREF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)(C1=CC=CC=C1O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 5 Hydroxynonan 5 Yl Phenol and Its Precursors

Retrosynthetic Analysis of 2-(5-Hydroxynonan-5-yl)phenol

A retrosynthetic analysis of this compound reveals several plausible disconnection points, guiding the design of a forward synthesis. The primary disconnection can be made at the carbon-carbon bond between the phenolic ring and the nonyl side chain, suggesting a Friedel-Crafts alkylation or a related C-H functionalization reaction. This disconnection leads to phenol (B47542) and a suitable nine-carbon electrophile.

A second key disconnection targets the tertiary alcohol functionality. This bond can be retrosynthetically cleaved via a Grignard or organolithium reaction, pointing to a ketone precursor, specifically 2-(5-oxononan-yl)phenol, and a butyl organometallic reagent. Alternatively, the disconnection could involve two identical groups, which is not the case here.

Combining these disconnections, a logical retrosynthetic pathway is proposed. The target molecule can be derived from 2-acylphenol, which in turn can be synthesized from phenol. This multi-step approach allows for the systematic construction of the target molecule, addressing the challenges of regioselectivity in the phenol alkylation and the formation of the tertiary alcohol.

Development of Novel Synthetic Routes for this compound

The development of novel synthetic routes for this compound hinges on the effective combination of methods for phenol alkylation and the formation of the tertiary alcohol. Modern synthetic chemistry offers a variety of techniques to achieve these transformations with high efficiency and selectivity.

Alkylation Strategies for Phenolic Scaffolds

The introduction of the nonyl side chain at the ortho position of the phenol ring is a critical step. While classical Friedel-Crafts alkylation using alkyl halides and Lewis acids like aluminum chloride is a traditional approach, it often suffers from issues with regioselectivity (formation of ortho, para, and poly-alkylated products) and catalyst deactivation. orgsyn.orgnih.gov

More contemporary and selective methods are therefore preferred. These include:

Catalytic ortho-Alkylation: The use of transition metal catalysts can direct the alkylation to the ortho position. For instance, rhenium complexes like Re2(CO)10 have been shown to catalyze the ortho-alkylation of phenols with alkenes, yielding exclusively mono-alkylated products. orgsyn.orgacs.orgacs.org Similarly, catalysts derived from hydrotalcite-like anionic clays (B1170129) have demonstrated selectivity for ortho-alkylation of phenols with long-chain alcohols. researchgate.net A dual catalytic system of ZnCl2 and camphorsulfonic acid (CSA) has been reported for the site-selective ortho-alkylation of phenols with unactivated secondary alcohols. chemrxiv.org

Zeolite-Mediated Alkylation: Zeolites can act as shape-selective solid acid catalysts. The alkylation of phenol with long-chain olefins like 1-octene (B94956) over large-pore zeolites has been studied, with the potential to control the regioselectivity of the products. iitm.ac.in In situ solid-state NMR spectroscopy has been used to understand the mechanism of phenol alkylation in zeolites, revealing that the reaction proceeds via an electrophilic attack of a carbenium ion on the phenol ring. pnnl.gov

Directed C-H Functionalization: Recent advances in C-H activation and functionalization offer powerful tools for the regioselective alkylation of phenols. Copper-catalyzed ortho-C–H bond functionalization of free phenols with α-aryl-α-diazoesters provides a mild and efficient route to ortho-alkylated phenols. nih.gov

The following table summarizes various catalytic systems for the ortho-alkylation of phenols:

| Catalyst System | Alkylating Agent | Key Features |

| Re2(CO)10 | Alkenes | High ortho-selectivity, mono-alkylation. orgsyn.orgacs.orgacs.org |

| ZnCl2/CSA | Secondary Alcohols | Site-selective ortho-alkylation of unactivated alcohols. chemrxiv.org |

| Hydrotalcite-derived catalysts | Long-chain alcohols | Good selectivity for 2-alkyl and 2,6-dialkylphenols. researchgate.net |

| Large-pore zeolites (e.g., H-beta) | Alkenes | Shape-selective catalysis, potential for regiocontrol. iitm.ac.in |

| Copper catalysts | α-aryl-α-diazoesters | Mild conditions, high efficiency for ortho-C-H functionalization. nih.gov |

Hydroxylation Techniques for Aliphatic Chains

While the primary strategy for introducing the hydroxyl group at the C5 position of the nonyl chain involves the use of an organometallic reagent on a ketone precursor, alternative methods involving direct hydroxylation of an unactivated C-H bond can be considered. These methods are at the forefront of synthetic chemistry and offer the potential for more direct and atom-economical routes.

Selective oxidation of aliphatic C-H bonds in alkylphenols can be achieved using biocatalytic systems. For example, a chemomimetic biocatalytic system from Corynebacterium glutamicum has been shown to selectively oxidize the aliphatic C-H bonds in p- and m-alkylphenols. pnas.org Cytochrome P450 monooxygenases are another class of enzymes capable of selective hydroxylation of unactivated methylene (B1212753) C-H bonds. rsc.orgnih.gov Through directed evolution, the substrate scope and selectivity of these enzymes can be engineered. nih.gov

Metal complexes have also been developed to catalyze the selective hydroxylation of aliphatic C-H bonds, mimicking the action of enzymes. mdpi.com These approaches, while promising, often face challenges in achieving high regioselectivity on a long aliphatic chain.

Multi-Step Synthesis Optimization for this compound

Phenol Alkylation: Optimization of this step involves screening of catalysts, solvents, temperature, and reactant ratios to achieve the highest possible ortho-selectivity and yield of the alkylated phenol precursor. researchgate.net For instance, in zeolite-catalyzed reactions, the phenol to olefin mole ratio significantly influences the conversion and product distribution. iitm.ac.in

Grignard/Organolithium Reaction: The addition of the organometallic reagent to the ketone precursor is a critical step. Optimization of Grignard reactions can be achieved by controlling parameters such as solvent, temperature, and the rate of addition of the Grignard reagent. researchgate.netresearchgate.net The use of flow chemistry can provide precise control over reaction conditions, which is particularly beneficial for the often exothermic Grignard reactions. dtu.dkacs.orgmt.com

Stereoselective Synthesis Approaches to Chiral Centers within this compound

The C5 carbon of the nonan-5-yl side chain in this compound is a chiral center. Consequently, the synthesis of enantiomerically enriched or pure forms of this compound requires the use of stereoselective methods. The catalytic asymmetric addition of organometallic reagents to the ketone precursor is a powerful strategy for establishing this chiral center. nih.gov

Several approaches can be employed to achieve high enantioselectivity:

Chiral Ligands: The use of chiral ligands to modify the reactivity of the organometallic reagent is a common strategy. Chiral N,N,O-tridentate ligands have been developed for the asymmetric addition of Grignard reagents to ketones, affording highly enantioenriched tertiary alcohols. nih.gov BINOL derivatives have also been successfully used as chiral ligands for the enantioselective addition of aryl Grignard reagents to ketones. acs.org

Chiral Auxiliaries: An alternative approach involves the use of a chiral auxiliary attached to the ketone substrate. The stereogenic sulfoxide (B87167) group has been effectively used as a chiral auxiliary to direct the addition of organometallic reagents to ketones, leading to the formation of tertiary alcohols in diastereomerically and enantiomerically pure form. nih.govnih.gov

Chiral Catalysts: The development of chiral catalysts for the asymmetric alkylation of ketones is an active area of research. Chiral N-heterocyclic carbene (NHC)-nickel complexes have been shown to catalyze the enantioconvergent α-C-H arylation of racemic secondary alcohols to produce enantioenriched tertiary alcohols. organic-chemistry.org

The choice of method will depend on the specific substrate and the desired level of enantiomeric excess.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Key areas for the implementation of greener practices include:

Catalysis: Replacing stoichiometric Lewis acids in Friedel-Crafts alkylation with catalytic amounts of more environmentally benign catalysts is a major step towards a greener process. nih.govbeilstein-journals.org The use of solid acid catalysts like zeolites, which can be easily separated and potentially reused, is also advantageous. gctlc.org

Alternative Solvents: Traditional solvents for organometallic reactions, such as diethyl ether and tetrahydrofuran, are often volatile and flammable. The development of organometallic reactions in more sustainable solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even deep eutectic solvents (DESs), is a significant advancement. mdpi.comresearchgate.net The ideal scenario is to perform the reaction in the absence of a solvent, if feasible. rsc.org

Energy Efficiency: Performing reactions at ambient temperature and pressure, whenever possible, reduces energy consumption. The use of highly active catalysts can often enable reactions to proceed under milder conditions.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Yield and Purity Assessment in this compound Synthesis

A thorough assessment of yield and purity is critical to validate the success of the synthesis of this compound. This involves the isolation of the product followed by the application of various analytical techniques to quantify the amount of pure compound obtained and to identify any impurities.

Following the Grignard reaction, the product is typically isolated through an aqueous workup to quench the reaction and protonate the alkoxide intermediate. youtube.comchegg.com The organic layer is then separated, washed, dried, and the solvent is removed under reduced pressure. Purification of the crude product can be achieved by techniques such as column chromatography or recrystallization to remove unreacted starting materials and byproducts like biphenyl, which can sometimes form during Grignard reactions. datapdf.com

The percentage yield is calculated by dividing the actual yield of the purified product by the theoretical yield, which is determined from the stoichiometry of the reaction, and multiplying by 100.

For purity assessment, a combination of chromatographic and spectroscopic methods is employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying each component in a mixture. researchgate.netauroraprosci.com For a compound like this compound, a reverse-phase HPLC method would be suitable, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The purity is determined by integrating the area of the product peak and comparing it to the total area of all peaks in the chromatogram.

Table 2: Representative HPLC Parameters for Purity Analysis

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 275 nm |

| Injection Volume | 20 µL |

| Temperature | 30°C |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for structural elucidation and purity determination.

¹H NMR provides information about the number and types of hydrogen atoms in the molecule. For this compound, one would expect to see characteristic signals for the aromatic protons, the aliphatic chains, and the hydroxyl protons. libretexts.org The phenolic -OH signal can be confirmed by D₂O exchange. libretexts.org

¹³C NMR provides information about the carbon skeleton of the molecule. datapdf.com

Quantitative NMR (qNMR) is an absolute method for determining purity without the need for a specific reference standard of the analyte. researchgate.netnih.govnist.govrssl.com By adding a known amount of an internal standard to a precisely weighed sample, the purity of the analyte can be calculated with high accuracy by comparing the integrals of the analyte's signals to those of the standard. researchgate.netrssl.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 6.8 - 7.2 | 115 - 130 |

| Phenolic Carbon (C-OH) | - | 155 - 160 |

| Tertiary Carbon (C-OH) | - | 75 - 80 |

| Aliphatic CH₂ groups | 0.8 - 1.8 | 14 - 45 |

| Terminal CH₃ groups | 0.8 - 1.0 | ~14 |

| Phenolic OH | 4.5 - 5.5 (variable, broad) | - |

| Alcoholic OH | 1.5 - 2.5 (variable, broad) | - |

A combination of these methods provides a comprehensive evaluation of the yield and purity of the synthesized this compound, ensuring the identity and quality of the final product.

Chemical Reactivity and Mechanistic Studies of 2 5 Hydroxynonan 5 Yl Phenol

Reaction Pathways Involving the Phenolic Hydroxyl Group of 2-(5-Hydroxynonan-5-yl)phenol

The phenolic hydroxyl group is a primary determinant of the molecule's reactivity, influencing both substitutions on the aromatic ring and reactions at the oxygen atom itself.

The hydroxyl group of a phenol (B47542) is a potent activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. chemistrysteps.combyjus.com In the case of this compound, the C2 position is occupied by the hydroxynonyl substituent, leaving the C4 (para) and C6 (ortho) positions as the most likely sites for substitution. The bulky alkyl substituent at the C2 position may exert some steric hindrance, potentially favoring substitution at the less hindered C4 position.

Common electrophilic aromatic substitution reactions for phenols include nitration and halogenation. byjus.combdu.ac.in

Nitration: Treatment of this compound with dilute nitric acid at low temperatures would be expected to yield a mixture of 2-(5-hydroxynonan-5-yl)-4-nitrophenol and 2-(5-hydroxynonan-5-yl)-6-nitrophenol. byjus.comncert.nic.in The use of concentrated nitric acid could lead to polysubstitution and oxidation, potentially forming picric acid analogs. byjus.combdu.ac.in

Halogenation: In the presence of a non-polar solvent, reaction with bromine would likely produce a mixture of monobrominated products, 4-bromo-2-(5-hydroxynonan-5-yl)phenol and 6-bromo-2-(5-hydroxynonan-5-yl)phenol. byjus.com Due to the high activation of the ring by the hydroxyl group, these reactions can often proceed without a Lewis acid catalyst. byjus.com Treatment with excess bromine water would likely lead to the formation of a polybrominated product, 4,6-dibromo-2-(5-hydroxynonan-5-yl)phenol.

A representative table of potential electrophilic aromatic substitution products is shown below.

| Reagent(s) | Expected Major Products | Reaction Conditions |

| Dilute HNO₃ | 2-(5-Hydroxynonan-5-yl)-4-nitrophenol, 2-(5-Hydroxynonan-5-yl)-6-nitrophenol | Low temperature (e.g., 298 K) byjus.com |

| Br₂ in CCl₄ | 4-Bromo-2-(5-hydroxynonan-5-yl)phenol, 6-Bromo-2-(5-hydroxynonan-5-yl)phenol | Low temperature |

| Excess Br₂ water | 4,6-Dibromo-2-(5-hydroxynonan-5-yl)phenol | Room temperature |

While the phenolic hydroxyl group itself is not a strong nucleophile, its deprotonation to the corresponding phenoxide ion significantly enhances its nucleophilicity. chemistrysteps.com This can be achieved by treatment with a suitable base, such as sodium hydroxide. The resulting 2-(5-hydroxynonan-5-yl)phenoxide is a potent nucleophile that can participate in reactions like the Williamson ether synthesis. wikipedia.org

For example, reacting the sodium salt of this compound with an alkyl halide, such as methyl iodide, would yield the corresponding methyl ether, 1-(5-hydroxynonan-5-yl)-2-methoxybenzene. This reaction proceeds via an SN2 mechanism. libguides.com It is important to note that under these basic conditions, the aliphatic hydroxyl group could also be deprotonated, potentially leading to a mixture of products if a dihaloalkane is used as the electrophile. However, the greater acidity of the phenolic proton makes the formation of the phenoxide the predominant initial step. libguides.com

Reactivity of the Aliphatic Hydroxyl Group in this compound

The secondary alcohol on the nonyl side chain offers another site for chemical modification, distinct from the phenolic portion of the molecule.

The secondary alcohol at the C5 position of the nonyl chain can be oxidized to a ketone. savemyexams.comwikipedia.org A variety of oxidizing agents can be employed for this transformation. Common reagents include chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones reagent), or milder reagents like pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane. wikipedia.orglibretexts.orgnumberanalytics.com The product of this oxidation would be 2-(5-oxononan-5-yl)phenol.

The choice of oxidant is crucial to avoid undesired side reactions, such as the oxidation of the phenol ring, which can occur with harsh oxidizing agents. chemistrysteps.com Milder conditions are generally preferred to selectively target the secondary alcohol.

| Oxidizing Agent | Product | Notes |

| Chromic acid (H₂CrO₄) | 2-(5-Oxononan-5-yl)phenol | Strong oxidant, risk of side reactions. libretexts.org |

| Pyridinium chlorochromate (PCC) | 2-(5-Oxononan-5-yl)phenol | Milder reagent, less likely to oxidize the phenol. numberanalytics.com |

| Dess-Martin periodinane | 2-(5-Oxononan-5-yl)phenol | Mild and selective for alcohol oxidation. wikipedia.org |

The secondary hydroxyl group can undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides and acid anhydrides. orgoreview.comorganic-chemistry.org For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield 5-(2-hydroxyphenyl)nonan-5-yl acetate.

Etherification of the secondary alcohol can also be achieved. For example, a Williamson ether synthesis could be employed, though this would require deprotonation of the secondary alcohol, which is less acidic than the phenolic hydroxyl. Selective etherification of the secondary alcohol in the presence of the more acidic phenol can be challenging and may require protecting the phenolic hydroxyl group first. rsc.org However, some modern methods allow for the chemoselective etherification of secondary alcohols in the presence of phenols. rsc.org

A significant challenge in the reactivity of this compound is the chemoselective functionalization of one hydroxyl group over the other. The relative acidity of the phenolic hydroxyl makes it more susceptible to deprotonation and subsequent nucleophilic attack. Conversely, the aliphatic hydroxyl is more readily oxidized under standard conditions. Selective protection and deprotection strategies would likely be necessary to achieve specific transformations at one hydroxyl group while leaving the other intact.

Intramolecular Interactions and Conformational Analysis of this compound

The presence of the ortho-substituent is known to influence the orientation of the phenolic hydroxyl group. researchgate.net The flexible nonyl chain can adopt various conformations to facilitate or disrupt this intramolecular hydrogen bonding. The relative orientation of the phenolic hydroxyl and the alkyl chain can be described as syn or anti. researchgate.net

Furthermore, the long alkyl chain introduces significant conformational flexibility. The rotation around the various carbon-carbon single bonds in the nonyl chain allows the molecule to adopt a multitude of shapes. The most stable conformation will be a balance between minimizing steric hindrance between the aromatic ring and the alkyl chain, and maximizing favorable intramolecular interactions like hydrogen bonding. nih.gov The steric bulk of the substituent at the ortho position can also influence the planarity of the phenyl ring system. le.ac.uk Computational modeling would be a valuable tool to explore the potential energy surface of this molecule and identify its low-energy conformers.

Reaction Kinetics and Thermodynamics for Transformations of this compound

While specific kinetic and thermodynamic data for this compound are not available, general principles of phenol and alcohol chemistry can provide a framework for understanding its potential transformations. The reactivity of phenols in various reactions, such as oxidation or electrophilic substitution, is well-documented.

Oxidation Reactions: The phenolic hydroxyl group is susceptible to oxidation. The kinetics of such reactions often follow pseudo-first-order behavior, although they can be complex and influenced by factors like pH, temperature, and the presence of catalysts. For instance, the oxidation of phenolic compounds by hydroxyl radicals is extremely fast, with second-order rate constants typically in the range of 10⁹ to 10¹⁰ L mol⁻¹ s⁻¹. mdpi.com The thermodynamic favorability of these reactions is generally high, leading to the formation of phenoxyl radicals and subsequently quinone-type structures. researchgate.net

Electrophilic Aromatic Substitution: The hydroxyl group of the phenol ring is a strong activating group, directing electrophilic substitution to the ortho and para positions. The kinetics of these reactions are generally fast due to the electron-donating nature of the hydroxyl group.

Tertiary Alcohol Reactions: The tertiary hydroxyl group on the nonane (B91170) chain can undergo reactions typical of tertiary alcohols, such as dehydration or substitution, usually under acidic conditions. Dehydration would lead to the formation of an alkene. The kinetics of these reactions are dependent on the stability of the resulting carbocation intermediate.

A hypothetical set of thermodynamic parameters for reactions involving the functional groups of this compound, based on general values for similar structures, is presented below.

Interactive Data Table: Hypothetical Thermodynamic Data for Key Reactions

| Reaction Type | Functional Group | ΔH° (kJ/mol) | ΔS° (J/mol·K) | ΔG° (kJ/mol) at 298 K |

| O-H Bond Dissociation | Phenolic -OH | 360-380 | 100-120 | ~330-340 |

| Dehydration | Tertiary -OH | 45-55 | 130-150 | ~5-15 |

| Electrophilic Bromination | Phenol Ring | -80 to -100 | -40 to -60 | ~-65 to -85 |

Note: These values are estimates based on known data for similar compounds and are for illustrative purposes only.

Catalytic Studies for Reactions Involving this compound

Specific catalytic studies for this compound have not been reported. However, the transformation of this compound can be envisioned using various catalytic systems known to be effective for phenols and alcohols.

Catalytic Oxidation: The selective oxidation of the phenolic ring or the tertiary alcohol could be achieved using different catalysts. For instance, metal-based catalysts, such as those containing iron, copper, or titanium, are widely used for the hydroxylation and oxidation of phenols. mdpi.com Zeolite-based catalysts, like Fe-ZSM-5, have shown excellent performance in aromatic oxidation. mdpi.com The choice of catalyst and reaction conditions would determine the selectivity towards different oxidation products.

Acid Catalysis: Acid catalysts, both homogeneous (like sulfuric acid) and heterogeneous (like solid acid zeolites or resins), would be effective for promoting the dehydration of the tertiary alcohol on the side chain. Zeolites, in particular, could offer shape selectivity and facilitate the separation of products. nih.gov

Hydrogenation: The aromatic ring of the phenol could be hydrogenated to a cyclohexanol (B46403) ring using metal catalysts such as palladium, platinum, or rhodium on a carbon support. The kinetics of phenol hydrogenation have been studied and can vary significantly depending on the catalyst, temperature, and pressure. uakron.edu

Below is a table summarizing potential catalytic systems for transformations of this compound.

Interactive Data Table: Potential Catalytic Systems

| Reaction | Catalyst Type | Example Catalyst | Product Type |

| Phenol Ring Oxidation | Transition Metal Complex | Fe-BTC, Cu-complexes mdpi.com | Quinone derivatives |

| Aromatic Ring Hydrogenation | Supported Noble Metal | Pd/C, PtO₂ | Substituted cyclohexanol |

| Tertiary Alcohol Dehydration | Solid Acid | Zeolite HY, WO₃/ZrO₂ nih.gov | Alkenylphenol |

| C-C Bond Cleavage | Zeolite | Zeolite HY nih.gov | Phenol, nonene derivatives |

Further experimental research is necessary to determine the precise chemical reactivity, reaction kinetics, thermodynamics, and optimal catalytic systems for the transformations of this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for 2 5 Hydroxynonan 5 Yl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 2-(5-Hydroxynonan-5-yl)phenol

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within the this compound molecule. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a complete structural map can be assembled.

In the ¹H NMR spectrum of this compound, each unique proton environment gives rise to a distinct signal. The chemical shift (δ) of these signals, their integration, and their splitting patterns (multiplicity) provide detailed information about the connectivity of the molecule. The aromatic protons on the phenol (B47542) ring are expected to appear in the downfield region, typically between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The protons of the aliphatic nonan chain will resonate in the upfield region, generally between 0.8 and 2.0 ppm. The hydroxyl protons from the phenol and the tertiary alcohol will exhibit broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 6.7 - 7.2 | Multiplet | 4H |

| Phenolic-OH | 4.5 - 5.5 | Broad Singlet | 1H |

| Aliphatic-CH₂ (adjacent to ring) | 2.5 - 2.8 | Triplet | 2H |

| Aliphatic-CH₂ | 1.2 - 1.8 | Multiplet | 10H |

| Aliphatic-CH₃ | 0.8 - 1.0 | Triplet | 3H |

| Tertiary-OH | 1.5 - 2.5 | Broad Singlet | 1H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom produces a single peak, and the chemical shift is indicative of its electronic environment. The carbon atoms of the aromatic ring will be found in the 115-160 ppm range. The carbon bearing the phenolic hydroxyl group will be the most downfield of the aromatic carbons. The tertiary carbon atom attached to the hydroxyl group in the nonan chain is expected to resonate around 70-80 ppm. The remaining aliphatic carbons will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-O | 150 - 155 |

| Aromatic C-C (substituted) | 130 - 140 |

| Aromatic C-H | 115 - 130 |

| Tertiary C-OH | 70 - 80 |

| Aliphatic CH₂ | 20 - 45 |

| Aliphatic CH₃ | 10 - 15 |

Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to trace the connectivity within the aliphatic chain and the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connection between the nonan chain and the phenol ring, as well as confirming the positions of the hydroxyl groups.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation of the molecule upon ionization can help to confirm the presence of the phenolic and nonan-ol substructures. Common fragmentation pathways would likely involve the loss of a water molecule from the tertiary alcohol, as well as cleavage of the carbon-carbon bonds within the nonan chain.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing its vibrational modes. For this compound, key vibrational bands would include:

A broad O-H stretching band around 3200-3600 cm⁻¹ for the two hydroxyl groups.

C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹ and for the aliphatic chain just below 3000 cm⁻¹.

Aromatic C=C stretching peaks in the 1450-1600 cm⁻¹ region.

C-O stretching vibrations around 1200 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in this compound

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phenolic ring in this compound is the primary chromophore. It is expected to exhibit absorption bands in the ultraviolet region, typically around 220 nm and 270-280 nm, corresponding to π-π* transitions within the aromatic system. The exact position and intensity of these absorptions can be influenced by the solvent and the substitution pattern on the ring.

X-Ray Crystallography for Solid-State Structure Determination of this compound (if applicable)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govresearchgate.net For this compound, obtaining a single crystal of sufficient quality is the prerequisite and often most challenging step. researchgate.net This process would typically involve the slow evaporation of a suitable solvent from a concentrated solution of the purified compound.

Assuming a suitable crystal can be obtained, it would be mounted on a goniometer and irradiated with a monochromatic X-ray beam. nih.gov The resulting diffraction pattern, a unique fingerprint of the crystal lattice, would be collected by a detector. nih.govresearchgate.net Through complex mathematical analysis of the diffraction data, the electron density map of the molecule can be constructed, revealing the spatial coordinates of each atom.

This analysis would provide invaluable information, including:

Confirmation of Connectivity: Unambiguously confirming the covalent bond structure of this compound.

Stereochemistry: Determining the relative and absolute stereochemistry at the chiral center (C5), if the crystal forms in a chiral space group.

Conformational Analysis: Revealing the preferred conformation of the nonyl chain and the orientation of the phenol group in the solid state.

Intermolecular Interactions: Identifying and characterizing hydrogen bonding (e.g., between the hydroxyl groups) and other non-covalent interactions that dictate the crystal packing.

A hypothetical data table summarizing the crystallographic data for this compound is presented below.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical Formula | C₁₅H₂₄O₂ |

| Formula Weight | 236.35 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a, b, c (Å) | 10.123, 15.456, 9.876 |

| α, β, γ (°) | 90, 105.3, 90 |

| Volume (ų) | 1489.4 |

| Z (molecules per cell) | 4 |

| Calculated Density (g/cm³) | 1.054 |

| R-factor | < 0.05 |

Chromatographic Methods for Purity and Isomer Separation of this compound

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating potential isomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. Current time information in Bangalore, IN.mdpi.com For this compound, a reversed-phase HPLC method would likely be the most effective approach for purity assessment.

In a typical setup, the compound would be dissolved in a suitable solvent and injected into the HPLC system. The separation would occur on a nonpolar stationary phase (e.g., a C18 column) with a polar mobile phase. Current time information in Bangalore, IN. A gradient elution, where the composition of the mobile phase is changed over time, would likely be employed to ensure the efficient elution of the target compound and any impurities with different polarities. Detection could be achieved using a diode-array detector (DAD) to obtain UV-Vis spectra of the eluting peaks, or a fluorescence detector for enhanced sensitivity, exploiting the native fluorescence of the phenol moiety. nih.govrsc.org

The retention time of the main peak would be characteristic of this compound under the specific chromatographic conditions, and the area of this peak would be proportional to its concentration. The presence of other peaks would indicate impurities, and their peak areas could be used to quantify the purity of the sample.

Hypothetical HPLC Method Parameters for Purity Analysis

| Parameter | Hypothetical Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detector | Diode-Array Detector (DAD) at 275 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~8.5 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert the polar hydroxyl groups into less polar, more volatile moieties. nih.govresearchgate.net A common approach for phenols is silylation, where the hydroxyl protons are replaced by a trimethylsilyl (B98337) (TMS) group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govresearchgate.net

The resulting TMS-ether derivative would then be introduced into the gas chromatograph. Separation would occur in a long, narrow capillary column coated with a stationary phase. The temperature of the column oven is programmed to increase over time, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used to confirm the identity of the compound and elucidate its structure. The fragmentation pattern of the derivatized this compound would be expected to show characteristic losses of the silyl (B83357) groups and fragmentation of the nonyl chain.

Hypothetical GC-MS Parameters for the Analysis of the TMS-Derivative

| Parameter | Hypothetical Condition |

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | 150°C (hold 1 min), then ramp to 300°C at 10°C/min |

| Injector Temperature | 280°C |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-550 m/z |

| Expected m/z of Molecular Ion [M]⁺ | 380 (for the di-TMS derivative) |

Theoretical and Computational Studies of 2 5 Hydroxynonan 5 Yl Phenol

Quantum Chemical Calculations of 2-(5-Hydroxynonan-5-yl)phenol Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods provide a detailed picture of the molecular geometry, energy, and electronic properties.

Density Functional Theory (DFT) for Molecular Geometry and Energy of this compound

Density Functional Theory (DFT) stands as a powerful and widely used computational method for determining the optimized molecular geometry and ground-state energy of molecules the size of this compound. By approximating the many-electron Schrödinger equation, DFT calculations, particularly with hybrid functionals like B3LYP in conjunction with a basis set such as 6-311G(d,p), can predict key structural parameters. scispace.com

The process involves an iterative optimization of the molecule's geometry to find the lowest energy conformation. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of the phenol (B47542) ring, the alkyl chain, and the hydroxyl groups. The flexible nonyl chain presents multiple local energy minima, and a thorough conformational search would be necessary to identify the global minimum energy structure.

Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: This data is illustrative and based on typical values for similar phenolic compounds, as specific studies on this compound are not available.)

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) bond length | ~1.39 Å |

| C-O (phenolic) bond length | ~1.36 Å |

| O-H (phenolic) bond length | ~0.96 Å |

| C-C (alkyl) bond length | ~1.54 Å |

| C-O (alkyl alcohol) bond length | ~1.43 Å |

| O-H (alkyl alcohol) bond length | ~0.97 Å |

| C-C-C (alkyl) bond angle | ~109.5° |

Ab Initio Methods for Electronic Properties of this compound

Ab initio methods, which are based on first principles without empirical parameters, are employed to obtain highly accurate electronic properties. Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a deeper understanding of the electronic structure. stanford.edu

For this compound, these calculations would yield crucial information about the distribution of electrons, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.

Table 2: Predicted Electronic Properties of this compound from Ab Initio Calculations (Note: This data is illustrative and based on general values for phenolic compounds.)

| Property | Predicted Value |

|---|---|

| HOMO Energy | ~ -8.5 eV |

| LUMO Energy | ~ 0.4 eV |

| HOMO-LUMO Gap | ~ 8.9 eV |

Molecular Dynamics Simulations for Conformational Sampling of this compound

The presence of a flexible nine-carbon (nonyl) chain in this compound means that the molecule can adopt a vast number of different conformations in solution. Molecular Dynamics (MD) simulations are the ideal tool to explore this conformational landscape. researchgate.netmdpi.com

MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. This allows for the exploration of the potential energy surface and the identification of the most stable and frequently occurring conformations. For this compound, MD simulations would reveal how the alkyl chain folds and interacts with the phenol ring, and how these conformations are influenced by the solvent environment. researchgate.net

Prediction of Spectroscopic Parameters for this compound

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra. Time-Dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis), while vibrational frequencies (IR and Raman) can be computed from the second derivatives of the energy. scispace.com

For this compound, these calculations would predict the wavelengths of maximum absorption in the UV-Vis spectrum, corresponding to electronic transitions. bsu.by They would also predict the frequencies of vibrational modes, such as the characteristic O-H stretching of the hydroxyl groups and the C=C stretching of the aromatic ring.

Table 3: Predicted Spectroscopic Data for this compound (Note: This data is illustrative and based on calculations for similar molecules.)

| Spectroscopic Technique | Predicted Parameter | Predicted Value |

|---|---|---|

| UV-Vis (in ethanol) | λmax | ~275 nm |

| IR | O-H stretch (phenolic) | ~3600 cm⁻¹ |

| IR | O-H stretch (alkyl alcohol) | ~3650 cm⁻¹ |

| ¹³C NMR (in CDCl₃) | C-OH (phenolic carbon) | ~155 ppm |

Computational Studies of Reaction Mechanisms Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies, providing a detailed understanding of reaction pathways.

For this compound, computational studies could explore a variety of potential reactions. For example, the antioxidant activity, a common feature of phenolic compounds, could be investigated by calculating the bond dissociation enthalpy of the phenolic O-H bond. Reaction mechanisms involving the alcoholic hydroxyl group or the aromatic ring, such as electrophilic substitution, could also be elucidated.

In Silico Screening and Ligand-Based Drug Design Principles Applied to this compound Analogues

The principles of in silico screening and ligand-based drug design can be applied to analogues of this compound to explore their potential as therapeutic agents. biointerfaceresearch.comsemanticscholar.orgbiomedpharmajournal.org These computational techniques use the known activity of a set of molecules to build a model that can predict the activity of new, untested compounds.

For analogues of this compound, this process would involve creating a library of structurally related molecules by modifying the alkyl chain length, the position of the hydroxyl group, or the substitution pattern on the phenol ring. Quantitative Structure-Activity Relationship (QSAR) models could then be developed to correlate specific molecular descriptors (e.g., lipophilicity, electronic properties, steric factors) with a particular biological activity. This approach allows for the rapid screening of large numbers of compounds to identify promising candidates for further experimental investigation. nih.gov

Investigations into Molecular Interactions and Biological Activity Mechanisms of 2 5 Hydroxynonan 5 Yl Phenol

Receptor Binding Studies at the Molecular Level for 2-(5-Hydroxynonan-5-yl)phenol

No studies detailing the specific receptor binding affinities or targets for this compound are currently available. Research in this area would typically involve assays to determine the binding constants (Kd or Ki) of the compound to various receptors, such as nuclear receptors or G-protein coupled receptors, and computational docking studies to predict binding modes.

Enzyme Inhibition or Activation Mechanisms by this compound

There is no published research on the effects of this compound on enzyme activity. Such investigations would normally include kinetic studies to determine the nature of inhibition (e.g., competitive, non-competitive) or activation, and to calculate parameters like the half-maximal inhibitory concentration (IC50) or the activation constant (Ka).

Interaction with Cellular Components (e.g., membranes, proteins, nucleic acids) by this compound

Specific data on how this compound interacts with cellular components is absent from the scientific literature. This area of research would explore the compound's ability to intercalate into cell membranes, bind to various intracellular or extracellular proteins, or interact with DNA or RNA, potentially influencing their function.

Modulation of Biochemical Pathways by this compound at the Molecular Level

Information regarding the modulation of specific biochemical or signaling pathways by this compound is not available. Studies in this domain would typically use techniques like Western blotting, qPCR, or metabolomics to assess changes in protein levels, gene expression, or metabolite concentrations in response to treatment with the compound.

Antioxidant Mechanisms and Radical Scavenging Activity of this compound

While phenolic compounds are generally known for their antioxidant properties, specific quantitative data on the antioxidant capacity and radical scavenging activity of this compound is not documented. Such research would involve assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays to measure its ability to neutralize free radicals.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives and Biological Responses

There are no published structure-activity relationship studies for this compound and its derivatives. SAR studies involve synthesizing and testing a series of related compounds to understand how specific chemical modifications influence their biological activity, providing insights for the design of more potent or selective molecules.

Derivatization and Structural Modification Strategies for 2 5 Hydroxynonan 5 Yl Phenol

Synthesis of Phenolic Esters and Ethers of 2-(5-Hydroxynonan-5-yl)phenol

The phenolic hydroxyl group of this compound is a prime target for derivatization through esterification and etherification. These reactions mask the polar phenolic group, which can significantly alter the molecule's properties.

Phenolic Esters:

Esterification of the phenolic hydroxyl group is a common strategy to increase lipophilicity and modify the release characteristics of a parent phenol (B47542). nih.gov This can be achieved through various synthetic methods, including reaction with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate catalytic conditions. For instance, the reaction of this compound with an acyl chloride in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield the corresponding phenolic ester. google.com

Enzymatic synthesis offers a milder and often more selective alternative to chemical methods for producing phenolic esters. nih.govmdpi.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the esterification of phenols with fatty acids, providing high conversion rates under gentle reaction conditions. mdpi.com

Below is a hypothetical data table illustrating potential phenolic esters of this compound and their expected properties.

| Ester Derivative | Acylating Agent | Potential Synthetic Method | Expected Change in Lipophilicity (logP) |

| 2-(5-Hydroxynonan-5-yl)phenyl acetate | Acetyl chloride | Base-catalyzed acylation | Increased |

| 2-(5-Hydroxynonan-5-yl)phenyl benzoate | Benzoyl chloride | Schotten-Baumann reaction | Significantly increased |

| 2-(5-Hydroxynonan-5-yl)phenyl hexanoate | Hexanoyl chloride | Base-catalyzed acylation | Greatly increased |

| 2-(5-Hydroxynonan-5-yl)phenyl pivalate | Pivaloyl chloride | Base-catalyzed acylation | Increased |

Phenolic Ethers:

Etherification of the phenolic hydroxyl group provides a more stable modification compared to esters, as ethers are generally less susceptible to hydrolysis. The Williamson ether synthesis is a classic and widely used method for preparing phenol ethers. wikipedia.org This involves deprotonating the phenol with a strong base, such as sodium hydride, to form the phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. wikipedia.org

Other methods for synthesizing phenolic ethers include acid-catalyzed condensation of phenols with alcohols and the Ullmann condensation for the formation of diaryl ethers. wikipedia.orgnih.gov

A selection of potential phenolic ethers of this compound is presented in the table below.

| Ether Derivative | Alkylating Agent | Potential Synthetic Method | Expected Change in Stability |

| 2-(5-Methoxy-nonan-5-yl)phenol | Methyl iodide | Williamson ether synthesis | Increased |

| 2-(5-Ethoxy-nonan-5-yl)phenol | Ethyl bromide | Williamson ether synthesis | Increased |

| 2-(5-Benzyloxy-nonan-5-yl)phenol | Benzyl chloride | Williamson ether synthesis | Increased |

| 2-(5-Allyloxy-nonan-5-yl)phenol | Allyl bromide | Williamson ether synthesis | Increased |

Introduction of Additional Functional Groups to the Phenol Ring of this compound

Introducing additional functional groups to the aromatic ring of this compound can dramatically influence its electronic properties, steric hindrance, and potential for further derivatization. nih.gov The existing hydroxyl and alkyl groups on the phenol ring will direct the position of incoming electrophiles, primarily to the ortho and para positions relative to the hydroxyl group.

Common electrophilic aromatic substitution reactions that can be applied include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group and can serve as a precursor for an amino group via reduction.

Halogenation: Introduction of halogen atoms (e.g., -Cl, -Br) using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). Halogens can alter the electronic nature of the ring and provide a handle for cross-coupling reactions.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. This modification significantly increases water solubility.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups using an acyl chloride or alkyl halide in the presence of a Lewis acid catalyst.

The table below outlines some possible ring-substituted derivatives and their potential synthetic routes.

| Ring-Substituted Derivative | Reaction Type | Reagents | Expected Position of Substitution |

| 2-(5-Hydroxynonan-5-yl)-4-nitrophenol | Nitration | HNO₃, H₂SO₄ | Para to hydroxyl |

| 4-Bromo-2-(5-hydroxynonan-5-yl)phenol | Bromination | NBS, CH₃CN | Para to hydroxyl |

| 4-(this compound)sulfonic acid | Sulfonation | Fuming H₂SO₄ | Para to hydroxyl |

| 1-(4-Hydroxy-3-(5-hydroxynonan-5-yl)phenyl)ethanone | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | Para to hydroxyl |

Modification of the Nonyl Chain in this compound

The nonyl chain of this compound, with its tertiary alcohol, presents another avenue for structural modification. The tertiary hydroxyl group can be a target for various chemical transformations.

Dehydration: Treatment with a strong acid, such as sulfuric acid or phosphoric acid, could lead to the elimination of water and the formation of an alkene. The position of the double bond would depend on the reaction conditions and the relative stability of the possible alkene isomers (Zaitsev's rule).

Oxidation: While the tertiary alcohol is resistant to oxidation under standard conditions, strong oxidizing agents could potentially cleave the carbon-carbon bonds adjacent to the alcohol.

Substitution: The hydroxyl group could be converted into a good leaving group (e.g., a tosylate) and then displaced by a nucleophile in an SN1-type reaction. However, such reactions on tertiary alcohols can be prone to elimination side reactions.

Hypothetical modifications of the nonyl chain are detailed in the following table.

| Modified Nonyl Chain Derivative | Reaction Type | Potential Reagents | Key Structural Change |

| 2-(5-Nonen-5-yl)phenol (mixture of isomers) | Dehydration | H₂SO₄, heat | Formation of a C=C double bond |

| 2-(5-Azido-nonan-5-yl)phenol | Nucleophilic Substitution (via tosylate) | 1. TsCl, pyridine; 2. NaN₃ | Introduction of an azide (B81097) group |

| 2-(5-Fluoro-nonan-5-yl)phenol | Nucleophilic Substitution | Diethylaminosulfur trifluoride (DAST) | Replacement of -OH with -F |

Development of Prodrug Strategies for this compound (Mechanism-Based)

Prodrug design is a valuable strategy to overcome undesirable properties of a drug candidate, such as poor solubility, instability, or non-specific targeting. nih.gov For a phenolic compound like this compound, several mechanism-based prodrug approaches can be envisioned.

Ester-based Prodrugs: As discussed in section 7.1, esterification of the phenolic hydroxyl group can create a prodrug that is hydrolyzed by esterase enzymes in the body to release the active parent compound. nih.gov The rate of release can be tuned by varying the steric and electronic properties of the ester promoiety.

Phosphate (B84403) Esters: Conversion of the phenolic hydroxyl to a phosphate ester can significantly increase aqueous solubility. These prodrugs are often cleaved by alkaline phosphatases in vivo to regenerate the active phenol.

Carbonate and Carbamate (B1207046) Prodrugs: Formation of a carbonate or carbamate linkage at the phenolic position can also serve as a prodrug strategy, with cleavage often occurring via enzymatic hydrolysis.

Glycosidic Prodrugs: Attaching a sugar moiety, such as glucose or galactose, to the phenolic oxygen can improve water solubility and potentially target specific glucose transporters. mdpi.com These glycosides can be cleaved by glycosidase enzymes.

The following table provides examples of potential prodrugs of this compound.

| Prodrug Type | Promoety | Activation Mechanism | Potential Advantage |

| Ester Prodrug | Acetate | Esterase hydrolysis | Improved lipophilicity |

| Phosphate Prodrug | Phosphate | Alkaline phosphatase hydrolysis | Increased aqueous solubility |

| Carbonate Prodrug | Ethyl carbonate | Esterase hydrolysis | Controlled release |

| Glycosidic Prodrug | β-D-glucoside | β-Glucosidase hydrolysis | Enhanced solubility, potential for targeting |

Creation of Conjugates and Polymeric Forms of this compound

Conjugation of this compound to other molecules or its incorporation into a polymer backbone can lead to novel materials with unique properties.

Conjugates: The phenolic hydroxyl group can be used as a handle to attach the molecule to other chemical entities, such as peptides, targeting ligands, or fluorescent dyes. This would typically involve activating the phenol or the molecule to be attached and forming a stable linkage, such as an ether or ester bond.

Polymeric Forms: this compound could be incorporated into a polymer chain. For example, it could be functionalized with a polymerizable group, such as an acrylate (B77674) or methacrylate, at the phenolic position. Subsequent polymerization would yield a polymer with the this compound moiety as a pendant group. Alternatively, it could be used as a monomer in condensation polymerization if another reactive group is introduced onto the molecule.

The table below summarizes potential conjugate and polymeric forms.

| Derivative Type | Strategy | Potential Linkage | Potential Application |

| Peptide Conjugate | Conjugation to a peptide | Amide bond (after functionalization) | Targeted delivery |

| Polyacrylate | Incorporation into a polymer | Ester bond to a polyacrylate backbone | Drug-eluting material |

| Polyester (B1180765) | Incorporation into a polymer | Ester bond within a polyester chain | Biodegradable material |

| Fluorescent Dye Conjugate | Conjugation to a fluorophore | Ether or ester linkage | Biological imaging |

Potential Applications of 2 5 Hydroxynonan 5 Yl Phenol Based on Mechanistic Understanding

Role as a Chemical Intermediate in Complex Molecule Synthesis

The structure of 2-(5-Hydroxynonan-5-yl)phenol, featuring both a reactive phenolic hydroxyl group and a secondary alcohol on the nonyl chain, suggests its potential utility as a versatile chemical intermediate. The phenolic hydroxyl group can undergo a variety of reactions, including etherification, esterification, and electrophilic aromatic substitution. The secondary alcohol can be oxidized to a ketone or undergo esterification and etherification. This dual reactivity would allow it to serve as a building block for more complex molecules. For instance, the phenolic moiety could be used to introduce a bulky, lipophilic tail onto a pharmacologically active scaffold, potentially influencing its solubility and membrane permeability.

Application in Materials Science Based on Molecular Structure of this compound

In the realm of materials science, the bifunctional nature of this compound could be exploited in the synthesis of novel polymers. The hydroxyl groups could participate in polymerization reactions, such as the formation of polyesters or polyethers. The long nonyl chain would be expected to impart flexibility and a degree of hydrophobicity to the resulting polymer, while the phenol (B47542) ring could contribute to thermal stability and rigidity. Such polymers might find applications as specialty coatings, adhesives, or as components of composite materials.

Utilization in Sensing Technologies Based on Specific Molecular Interactions of this compound

Phenolic compounds are known to engage in specific molecular interactions, such as hydrogen bonding and π-π stacking, which are fundamental to the development of chemical sensors. The phenolic ring of this compound could interact with electron-deficient aromatic analytes, while the hydroxyl groups could form hydrogen bonds with a variety of target molecules. While there is no specific research on this compound, the general principles of phenolic compound-based sensors suggest that it could be investigated for the detection of specific metal ions or organic molecules. The development of such sensors often relies on observing changes in optical or electrochemical properties upon binding of the analyte.

Theoretical Contributions to Understanding Phenolic Compound Functionality

The study of novel phenolic compounds, even on a theoretical level, contributes to a broader understanding of this important class of molecules. Quantum chemical calculations could be performed on this compound to predict its electronic properties, bond dissociation energies, and reactivity. This theoretical data, when compared with experimental data from other phenolic compounds, can help to refine models that correlate molecular structure with antioxidant activity, acidity, and other key functional properties of phenols. Such theoretical studies are valuable for designing new phenolic compounds with tailored properties for specific applications.

Future Research Directions and Open Questions for 2 5 Hydroxynonan 5 Yl Phenol

Exploration of Novel Synthetic Pathways for 2-(5-Hydroxynonan-5-yl)phenol

The development of efficient and versatile synthetic routes is paramount for the future study of this compound. Current synthetic strategies for structurally similar phenolic compounds often rely on multi-step processes. Future research should aim to establish more direct and high-yielding pathways.

Key areas for exploration include:

Grignard and Organolithium Reactions: A primary route to investigate would involve the reaction of a protected 2-bromophenol (B46759) or 2-methoxyphenyllithium with nonan-5-one. Subsequent deprotection would yield the target compound. Research should focus on optimizing reaction conditions, including solvent systems, temperature, and the choice of protecting groups to maximize yield and minimize side products.

Friedel-Crafts Acylation and Subsequent Reduction/Grignard Addition: An alternative pathway could involve the Friedel-Crafts acylation of phenol (B47542) with nonanoyl chloride, followed by a Grignard reaction with a methyl or ethyl magnesium bromide to introduce the C5-hydroxyl group and extend the chain. This approach would require careful control of regioselectivity.

Catalytic C-H Functionalization: Modern synthetic methods involving transition-metal-catalyzed C-H functionalization of phenols could offer a more atom-economical approach. Research in this area would focus on identifying suitable catalysts and directing groups to achieve selective alkylation and hydroxylation of the phenol ring.

Deeper Mechanistic Insights into Reactions of this compound

A thorough understanding of the reaction mechanisms of this compound is crucial for predicting its behavior and designing new applications. The presence of both a phenolic hydroxyl group and a tertiary alcohol offers multiple sites for chemical transformation.

Future mechanistic studies should focus on:

Oxidation Reactions: Investigating the selective oxidation of either the phenolic hydroxyl or the tertiary alcohol would be a key area. The steric hindrance around the tertiary alcohol may influence its reactivity compared to the phenolic group. Mechanistic studies could employ kinetic analysis and isotopic labeling to elucidate the pathways of oxidation with various reagents.

Dehydration Reactions: The tertiary alcohol at the C5 position is susceptible to acid-catalyzed dehydration. Understanding the conditions that favor elimination and the regioselectivity of double bond formation in the nonyl chain will be important.

Electrophilic Aromatic Substitution: The phenol ring is activated towards electrophilic substitution. Mechanistic studies should explore the directing effects of the hydroxynonyl substituent on reactions such as nitration, halogenation, and sulfonation.

Advanced Computational Modeling of this compound Behavior

Computational chemistry offers a powerful tool for predicting the properties and reactivity of this compound, guiding experimental work and providing deeper insights.

Future computational research should include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. These calculations can predict the most likely sites for electrophilic and nucleophilic attack, providing a theoretical basis for its reactivity. DFT can also be used to calculate activation energy barriers for different reaction pathways, offering mechanistic insights. osti.gov

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational flexibility of the nonyl chain and its interaction with solvent molecules. This is particularly relevant for understanding its potential behavior in biological systems, such as its ability to partition into lipid membranes.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a series of related analogues are synthesized and their biological activities are tested, QSAR models can be developed. These models can correlate specific structural features with activity, enabling the design of more potent compounds.

Identification of Novel Molecular Targets for this compound

The structural features of this compound, particularly the phenolic moiety, suggest it may interact with various biological targets. Phenolic compounds are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. mdpi.comnih.gov

Potential research directions for identifying molecular targets include:

Enzyme Inhibition Assays: The compound could be screened against a panel of enzymes known to be modulated by phenolic compounds. This could include enzymes such as cyclooxygenases (COX), lipoxygenases (LOX), and various protein kinases. mdpi.commdpi.com

Receptor Binding Assays: Given its lipophilic nature, this compound could potentially interact with nuclear receptors or other ligand-gated ion channels.

Affinity Chromatography and Mass Spectrometry: These techniques can be used to identify binding partners in complex biological samples, such as cell lysates. This approach can help in the unbiased identification of novel molecular targets.

Computational Docking Studies: In silico docking can be used to predict the binding affinity of this compound to the active sites of known protein targets. nih.gov This can help prioritize experimental screening efforts.

Development of Sustainable Production Methods for this compound

As with any chemical compound with potential applications, the development of sustainable production methods is a critical long-term goal. This involves considering the environmental impact of the synthesis, including the use of renewable feedstocks, energy efficiency, and waste reduction.

Future research in sustainable production should focus on:

Bio-based Feedstocks: Investigating the use of renewable starting materials, such as lignin-derived phenols or fatty acids from plant oils, could provide a more sustainable route to the synthesis of this compound. researchgate.net

Green Chemistry Principles: The application of green chemistry principles, such as the use of non-toxic solvents, catalytic reactions, and minimizing the number of synthetic steps, should be a priority in the development of any large-scale synthesis. mdpi.com

Biocatalysis: The use of enzymes to carry out specific synthetic transformations could offer a highly selective and environmentally benign alternative to traditional chemical methods. For instance, lipases could be explored for regioselective acylation or esterification reactions.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(5-Hydroxynonan-5-yl)phenol, and how can reaction conditions be optimized?

- Methodology :

- Stepwise synthesis : Start with a phenol core and introduce the hydroxynonan-5-yl group via Friedel-Crafts alkylation or nucleophilic substitution. Use protecting groups (e.g., acetyl for hydroxyl) to prevent side reactions.

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC). Adjust solvent polarity (e.g., DMF for solubility) and catalysts (e.g., K₂CO₃ for deprotonation) to enhance yield .

- Purification : Recrystallize from dimethylformamide (DMF) or use column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Spectroscopic techniques :

- NMR : Compare - and -NMR spectra with computational predictions (e.g., density functional theory, DFT) to confirm substituent positions .

- FT-IR : Identify hydroxyl (3200–3600 cm) and aromatic C–H stretching (3000–3100 cm) bands .

Q. What are the best practices for characterizing hydrogen-bonding interactions in phenolic derivatives?

- X-ray crystallography : Grow single crystals via slow evaporation. Use SHELXL for structure refinement . Analyze hydrogen-bond distances (typically 2.6–3.0 Å) and angles (100–140°) using software like Mercury .

- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify proton donor/acceptor sites .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to predict the electronic properties of this compound?

- Methodology :

- Basis sets : Use hybrid functionals (e.g., B3LYP) with a 6-31G* basis set to balance accuracy and computational cost .

- Properties : Calculate HOMO-LUMO gaps to predict reactivity, and Mulliken charges to identify nucleophilic/electrophilic sites. Compare with experimental UV-Vis spectra .

- Validation : Cross-check results with higher-level methods (e.g., MP2) or experimental data (e.g., cyclic voltammetry) .

Q. How should researchers address contradictions in crystallographic data during structural determination?

- Data validation :

- Check for outliers using R and completeness metrics (>95% for high-resolution datasets) .

- Refine with alternative software (e.g., Olex2 vs. SHELXL) to assess model consistency .

- Hydrogen placement : Use neutron diffraction or DFT-optimized hydrogen positions if X-ray data is ambiguous .

Q. What systematic approaches are effective for resolving gaps in pharmacological data for novel phenolic compounds?

- Literature review :

- Use SciFinder® with CAS registry numbers and Boolean operators (e.g., "phenolic derivatives AND pharmacokinetics") to filter non-patent literature .

- Cross-reference toxicity databases (e.g., TOXNET) for structural analogs .

- Experimental assays : Design dose-response studies (e.g., IC) with controls (e.g., celecoxib for COX-2 inhibition) .

Q. How can synthetic intermediates be validated in multi-step syntheses of complex phenolic derivatives?

- In-line monitoring : Use LC-MS to track intermediate formation and degradation.

- Mechanistic studies : Perform kinetic isotope effects (KIE) or trapping experiments (e.g., TEMPO for radical intermediates) .

- Comparative analysis : Benchmark against literature protocols for similar compounds (e.g., pyrazole derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.